molecular formula C23H45N3O6 B12653500 Perindopril erbumine monohydrate CAS No. 690267-97-1

Perindopril erbumine monohydrate

Cat. No.: B12653500
CAS No.: 690267-97-1
M. Wt: 459.6 g/mol
InChI Key: AAQKIIDLRYLALW-MXLIJYGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perindopril erbumine monohydrate is a pharmaceutical compound used primarily as an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is metabolized in the liver to its active form, perindoprilat. This compound is widely used in the treatment of hypertension, mild to moderate congestive heart failure, and to reduce cardiovascular risk in patients with hypertension or post-myocardial infarction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perindopril erbumine is synthesized through a series of chemical reactions involving the condensation of specific amino acids and esters. The process typically involves the following steps:

Industrial Production Methods

Industrial production of perindopril erbumine involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process is carried out in controlled environments to ensure the purity and stability of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to monitor the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Perindopril erbumine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of perindopril erbumine is perindoprilat, which is the active form of the drug. Other minor products may include various metabolites formed through oxidation and reduction reactions .

Scientific Research Applications

Perindopril erbumine has a wide range of scientific research applications:

Mechanism of Action

Perindopril erbumine exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, perindopril erbumine reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism also reduces the workload on the heart and improves cardiac function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perindopril erbumine is unique in its high potency and long duration of action compared to other ACE inhibitors. Its prodrug nature allows for a more controlled release of the active metabolite, perindoprilat, leading to sustained therapeutic effects. Additionally, it has a favorable side effect profile and is well-tolerated by patients .

Properties

CAS No.

690267-97-1

Molecular Formula

C23H45N3O6

Molecular Weight

459.6 g/mol

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine;hydrate

InChI

InChI=1S/C19H32N2O5.C4H11N.H2O/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5;/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3;1H2/t12-,13-,14-,15-,16-;;/m0../s1

InChI Key

AAQKIIDLRYLALW-MXLIJYGISA-N

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.CC(C)(C)N.O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.